molecular formula C27H22O6 B152744 Rubioncolin C CAS No. 132242-52-5

Rubioncolin C

Cat. No.: B152744
CAS No.: 132242-52-5
M. Wt: 442.5 g/mol
InChI Key: UERDSCMBQADHGN-UHFFFAOYSA-N
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Description

Rubioncolin C is a natural naphthohydroquinone dimer isolated from the roots and rhizomes of Rubia yunnanensis Diels, a traditional Chinese medicinal plant. This compound has garnered significant attention due to its distinctive chemical structure and intriguing bioactivities, particularly its potent antitumor properties .

Biochemical Analysis

Biochemical Properties

Rubioncolin C interacts with various enzymes, proteins, and other biomolecules. It inhibits the Akt/mTOR/P70S6K signaling pathway in HCT116 and HepG2 cells . It also inhibits the TNF-α- and LPS-induced NF-κB activation upstream of the p65 protein .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits the growth of cancer cell lines with IC 50 values between 1.14 and 9.93 μM . It induces apoptotic and autophagic cell death .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It induces apoptotic and autophagic cell death and inhibits the Akt/mTOR/P70S6K signaling pathway . It also inhibits the TNF-α- and LPS-induced NF-κB activation .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to inhibit the growth of cancer cell lines

Metabolic Pathways

This compound is involved in various metabolic pathways. It inhibits the Akt/mTOR/P70S6K signaling pathway

Preparation Methods

Rubioncolin C is typically isolated from Rubia yunnanensis through a series of extraction and isolation procedures. The roots and rhizomes of the plant are first dried and powdered. The powdered material is then subjected to solvent extraction using organic solvents such as methanol or ethanol. The extract is concentrated and subjected to chromatographic techniques, such as column chromatography, to isolate this compound .

Chemical Reactions Analysis

Rubioncolin C undergoes various chemical reactions, including:

Scientific Research Applications

Rubioncolin C has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Rubioncolin C is unique among naphthohydroquinone dimers due to its potent antitumor activity and distinctive chemical structure. Similar compounds include:

This compound stands out due to its natural origin and its ability to induce both apoptotic and autophagic cell death, making it a promising candidate for further research and development in cancer therapy .

Properties

IUPAC Name

methyl 4-(1,4-dioxonaphthalen-2-yl)oxy-1-hydroxy-3-(3-methylbut-2-enyl)naphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22O6/c1-15(2)12-13-20-23(27(31)32-3)25(30)18-10-6-7-11-19(18)26(20)33-22-14-21(28)16-8-4-5-9-17(16)24(22)29/h4-12,14,30H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERDSCMBQADHGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=CC=CC=C2C(=C1C(=O)OC)O)OC3=CC(=O)C4=CC=CC=C4C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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